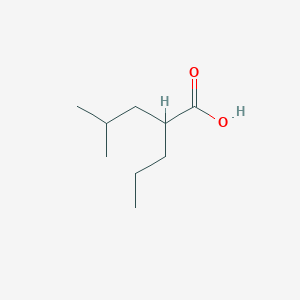![molecular formula C17H22N4O3S B2724406 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide CAS No. 364624-04-4](/img/structure/B2724406.png)
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{4-[(4-Methyl-2-pyrimidinyl) sulfamoyl]phenyl}hexanamide” is a chemical compound with the molecular formula C17H22N4O3S . It has an average mass of 362.447 Da and a monoisotopic mass of 362.141266 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . Another series of N-(4-(N′-substituted sulfamoyl)phenyl)myrtenamides containing a heterocycle were designed and synthesized by a multiple-step procedure using α-pinene as the starting material .Molecular Structure Analysis
The molecular structure of “N-{4-[(4-Methyl-2-pyrimidinyl) sulfamoyl]phenyl}hexanamide” consists of 17 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Generation of Broad Specificity Antibodies for Sulfonamide Antibiotics
A study developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for detecting sulfonamide antibiotics in milk samples, utilizing antibodies raised against specific haptens. This research demonstrates the potential for developing diagnostic tools to monitor sulfonamide residues in food products, ensuring food safety and compliance with regulatory standards (Adrián et al., 2009).
Microbial Mediated Abiotic Formation of Sulfamethoxazole Transformation Products
Research into the environmental degradation of sulfamethoxazole (SMX) under denitrifying conditions revealed the formation of transformation products, highlighting the complex processes affecting the persistence and fate of sulfonamide antibiotics in aquatic environments. This study underscores the importance of understanding antibiotic transformation pathways to assess environmental risks and the effectiveness of water treatment processes (Nödler et al., 2012).
Solubility Studies of Sulfonamides for Urinary Tract Infections
An investigation into the solubilities of various sulfonamides used in the therapy of urinary tract infections provided insights into the physicochemical properties that influence their therapeutic efficacy and formulation. Understanding the solubility characteristics of these drugs is crucial for optimizing their delivery and effectiveness (Bandelin & Malesh, 1959).
Ferrate Promoted Oxidative Cleavage of Sulfonamides
A study on the kinetics and stoichiometry of sulfonamide oxidation by ferrate(VI) offers insights into potential water treatment methods to remove antibiotic residues from water sources. This research contributes to the development of more effective and environmentally friendly techniques for mitigating the impact of pharmaceutical contaminants (Kim et al., 2015).
Oxidation of Sulfonamide Antimicrobials by Ferrate(VI)
Exploring the chemical oxidation of sulfonamides by ferrate(VI) as a green oxidant, this study provides valuable data on reaction kinetics and potential pathways for transforming sulfonamides into less toxic byproducts in water treatment processes. The findings are relevant for addressing the challenges of antibiotic resistance and environmental contamination by pharmaceuticals (Sharma et al., 2006).
Eigenschaften
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-4-5-6-16(22)20-14-7-9-15(10-8-14)25(23,24)21-17-18-12-11-13(2)19-17/h7-12H,3-6H2,1-2H3,(H,20,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJQSTYBTYUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24813937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2724324.png)
![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide](/img/structure/B2724325.png)

![N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724330.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2724332.png)
![N-allyl-2-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724333.png)
![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2724336.png)


![Methyl (E)-4-[4-[(4-tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2724343.png)
![3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2724344.png)

